molecular formula C9H15ClN2O B2628614 4-chloro-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole CAS No. 1855951-82-4

4-chloro-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole

Cat. No.: B2628614
CAS No.: 1855951-82-4
M. Wt: 202.68
InChI Key: AOGVLOVLDYMPPS-UHFFFAOYSA-N
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Description

4-chloro-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a chlorine atom, an ethoxymethyl group, and an isopropyl group attached to the pyrazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable pyrazole precursor, followed by the introduction of the ethoxymethyl and isopropyl groups through alkylation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazoles with different functional groups.

Scientific Research Applications

4-chloro-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole include other substituted pyrazoles, such as:

  • 4-chloro-3-methyl-1H-pyrazole
  • 4-chloro-3-(methoxymethyl)-1H-pyrazole
  • 4-chloro-3-(ethoxymethyl)-1-ethyl-1H-pyrazole

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-chloro-3-(ethoxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O/c1-4-13-6-9-8(10)5-12(11-9)7(2)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGVLOVLDYMPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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